Gabapentin enacarbil-d6

Description

Properties

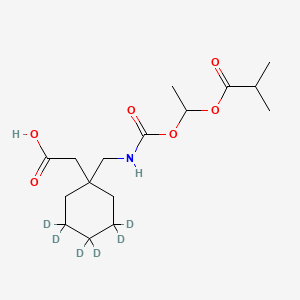

Molecular Formula |

C16H27NO6 |

|---|---|

Molecular Weight |

335.42 g/mol |

IUPAC Name |

2-[3,3,4,4,5,5-hexadeuterio-1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetic acid |

InChI |

InChI=1S/C16H27NO6/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/i4D2,5D2,6D2 |

InChI Key |

TZDUHAJSIBHXDL-KETLRHEYSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C)[2H] |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation via Esterification

The synthesis of this compound begins with gabapentin as the precursor, which undergoes deuterium labeling at the isobutyryloxyethoxy group. Key steps include:

- Reaction with Deuterated Isobutyric Acid : Gabapentin is treated with deuterated isobutyric acid (CD(CD₃)₂COOD) in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent. This step ensures selective deuteration at the α-position of the ester moiety.

- Chloroethyl Chloroformate (CEC) Activation : The intermediate is activated using CEC in polar solvents like tetrahydrofuran (THF), facilitating the formation of the carbamate linkage.

- Base-Catalyzed Cyclization : Potassium carbonate or tertiary amines promote cyclization, yielding the deuterated prodrug.

Critical Parameters :

One-Pot Synthesis from Intermediate 2

A streamlined one-pot method, detailed in U.S. Patent 20100160666, eliminates intermediate isolation, improving efficiency:

- Reagent Mixing : Compound 2 (1-aminomethyl-1-cyclohexane acetic acid) is combined with CEC and a polar solvent (e.g., THF).

- Base Addition : Triethylamine or NaHCO₃ is introduced to deprotonate the amine, enabling nucleophilic attack on CEC.

- Isobutyric Acid Quenching : The reaction is quenched with deuterated isobutyric acid, yielding this compound in situ.

Advantages :

AEC-NP Mediated Coupling

An alternative route employs 1-(isobutyryloxy)ethyl 4-nitrophenyl carbonate (AEC-NP) as a reactive intermediate:

- AEC-NP Synthesis : Deuterated isobutyric acid reacts with 4-nitrophenyl chloroformate in dichloromethane, forming AEC-NP.

- Gabapentin Conjugation : AEC-NP is coupled with gabapentin in acetonitrile or toluene, using K₂CO₃ as the base.

Optimization Insights :

- Solvent Effects : Acetonitrile increases reaction rate but may necessitate lower temperatures (−10°C) to prevent epimerization.

- Stoichiometry : A 1.5:1 molar ratio of AEC-NP to gabapentin balances cost and yield.

Purification and Crystallization Techniques

Salt Formation for Enhanced Purity

Metal salt formation, particularly with calcium (Ca²⁺) or magnesium (Mg²⁺), facilitates crystallization:

- Salt Precipitation : this compound is dissolved in ethanol-water (9:1) and treated with CaCl₂ or Mg(OEt)₂.

- Seeding : Pre-formed GBPE-Ca or GBPE-Mg seeds are introduced to induce heterogeneous nucleation.

Conditions for Optimal Crystallization :

| Parameter | Optimal Range |

|---|---|

| Temperature | −20°C to 10°C |

| Solvent | Cyclohexane/heptane |

| Seeding Concentration | 1–5% w/w |

Solvent-Antisolvent Recrystallization

A mixture of methyl ethyl ketone (MEK) and heptane (1:3 v/v) serves as the antisolvent system:

- Dissolution : Crude product is dissolved in MEK at 50°C.

- Antisolvent Addition : Heptane is added dropwise until cloud point.

- Cooling : Gradual cooling to −20°C yields needle-like crystals.

Yield Improvement :

Analytical Characterization

Spectroscopic Validation

- NMR Spectroscopy : ¹H-NMR confirms deuterium incorporation at δ 1.2–1.4 ppm (isobutyryl methyl groups).

- Mass Spectrometry : ESI-MS shows m/z 329.39 [M+H]⁺, consistent with the deuterated molecular formula.

Purity Assessment

| Method | Acceptance Criteria | Typical Results |

|---|---|---|

| HPLC (C18 column) | ≥99.0% area | 99.2–99.8% |

| Karl Fischer | ≤0.5% moisture | 0.3–0.4% |

| Residual Solvents | ≤ICH Q3C limits | <50 ppm |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| One-Pot Synthesis | 85–88 | 98.5 | High | 1.0 |

| AEC-NP Coupling | 78–82 | 99.2 | Moderate | 1.5 |

| Salt Crystallization | 90–95 | 99.8 | High | 1.2 |

- Key Trade-offs : The one-pot method offers cost efficiency but requires stringent temperature control, whereas salt crystallization delivers superior purity at marginally higher costs.

Chemical Reactions Analysis

Types of Reactions: Gabapentin enacarbil-d6 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Gabapentin enacarbil-d6 sodium salt is a deuterated form of gabapentin enacarbil, a prodrug of the anticonvulsant gabapentin. Gabapentin enacarbil enhances gabapentin's bioavailability by improving its absorption in the gastrointestinal tract, leading to more effective therapeutic results. After hydrolysis, gabapentin can modulate neurotransmitter release by acting on voltage-gated calcium channels. Gabapentin enacarbil is available as an extended-release tablet form, typically dosed at 600 to 1,200 mg once daily.

Scientific Research Applications

This compound sodium salt is primarily used in research settings as a reference standard for analytical chemistry and pharmacokinetic studies. Studies include:

- Analytical Chemistry this compound Sodium Salt can be used as a reference standard.

- Pharmacokinetic studies this compound Sodium Salt can be applied in pharmacokinetic studies.

Medical Applications and Clinical Trials

Gabapentin enacarbil is a prodrug of gabapentin, designed to enhance the bioavailability and therapeutic effects of gabapentin. It is primarily utilized in the treatment of moderate-to-severe primary Restless Legs Syndrome (RLS) and postherpetic neuralgia, which is pain following a shingles infection.

- Restless Legs Syndrome (RLS) Gabapentin enacarbil alleviates discomfort and the urge to move the legs, especially during inactive periods. The efficacy and safety of gabapentin enacarbil for the treatment of moderate to severe primary restless legs syndrome (RLS) has been evaluated .

- Postherpetic Neuralgia Gabapentin enacarbil is used to treat postherpetic neuralgia, a type of pain that occurs after a shingles infection. A study showed that doses of gabapentin enacarbil significantly improved pain associated with postherpetic neuralgia compared to a placebo and were well tolerated .

- Alcohol Use Disorder A clinical trial assessed the safety and efficacy in treating alcohol use disorder (AUD). However, the study concluded that gabapentin enacarbil extended-release at 600 mg twice a day did not reduce alcohol consumption or craving in individuals with AUD .

- Akathisia An open-label pilot study investigated the therapeutic potential of gabapentin enacarbil for akathisia .

Bioavailability

Mechanism of Action

Gabapentin enacarbil-d6 exerts its effects through its conversion to gabapentin in the body. The exact mechanism of action of gabapentin is not fully understood, but it is believed to involve the modulation of voltage-dependent calcium channels. Gabapentin binds to the alpha-2-delta subunit of these channels, reducing calcium influx and thereby decreasing the release of excitatory neurotransmitters .

Comparison with Similar Compounds

Gabapentin

Gabapentin (IR formulation) suffers from saturable absorption, leading to unpredictable bioavailability (3–92% dose-dependent) .

| Parameter | Gabapentin IR | Gabapentin Enacarbil |

|---|---|---|

| Absorption Mechanism | Saturable L-amino acid transporter | High-capacity transporters |

| Dose Proportionality | No | Yes |

| Tmax (hours) | 2–3 | 5–8 |

| Bioavailability | Dose-dependent (3–92%) | ~75% |

Clinical Impact : Gabapentin enacarbil improves compliance with once-daily dosing and reduces variability in pain relief outcomes .

Other Prodrugs

No direct analogs of gabapentin enacarbil are widely approved, though other gabapentinoids (e.g., pregabalin) exist. Pregabalin offers linear pharmacokinetics but lacks a prodrug formulation .

Research and Regulatory Considerations

- Analytical Methods : this compound is critical in UHPLC and HPLC assays for distinguishing the prodrug from gabapentin and its metabolites .

- Regulatory Status: Non-deuterated gabapentin enacarbil is classified as a gabapentinoid (non-controlled substance), whereas deuterated forms are research-only reagents .

- Drug Interactions : Co-administration with cimetidine reduces gabapentin clearance by 20% in enacarbil formulations, necessitating dose adjustments .

Biological Activity

Gabapentin enacarbil-d6, a deuterated form of gabapentin enacarbil, is a prodrug designed to enhance the pharmacokinetic profile of gabapentin, primarily used for treating conditions such as Restless Legs Syndrome (RLS) and postherpetic neuralgia (PHN). This article explores its biological activity, mechanisms of action, efficacy in clinical studies, and safety profile.

This compound converts into gabapentin after administration. The exact mechanism remains unclear but is believed to involve:

- Calcium Channel Modulation : Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting excitatory neurotransmitter release .

- Noradrenergic System Interaction : It may activate spinal alpha-2 adrenergic receptors, influencing pain pathways in the central nervous system .

Pharmacokinetics

This compound exhibits several pharmacokinetic advantages over gabapentin:

- Absorption : It utilizes high-capacity nutrient transporters throughout the intestines, leading to improved bioavailability compared to gabapentin's limited absorption .

- Distribution : The volume of distribution is approximately 76 L, indicating extensive tissue distribution .

- Protein Binding : Less than 3% plasma protein binding allows for higher free drug concentrations in circulation .

- Metabolism : Rapidly converted to gabapentin by non-specific carboxylesterases primarily in enterocytes and to a lesser extent in the liver .

Efficacy in Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound for RLS and PHN. Key findings include:

Restless Legs Syndrome (RLS)

- Study Design : Integrated analysis from three randomized, double-blind, placebo-controlled trials involving 760 subjects .

- Dosage and Results :

| Dose (mg) | Mean Change in IRLS Score | Response Rate (%) |

|---|---|---|

| Placebo | -9.3 | 42.2 |

| 600 | -13.6 | 70.2 |

| 1200 | -13.8 | 72.8 |

| 2400 | -13.9 | 77.5 |

- Safety Profile : Common adverse events included somnolence and dizziness; these were dose-dependent but generally mild to moderate in severity .

Postherpetic Neuralgia (PHN)

- Study Findings : In a study comparing gabapentin enacarbil with placebo for PHN:

Case Studies

A notable case involved a patient with moderate to severe RLS who experienced significant symptom relief after transitioning from standard gabapentin therapy to this compound. The patient reported improved sleep quality and reduced daytime fatigue, highlighting the potential benefits of this prodrug formulation.

Q & A

Q. What analytical techniques are recommended for quantifying Gabapentin Enacarbil-d6 in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is a standard method for quantifying this compound. Protocols should include preparation of standard solutions (e.g., 0.05 mg/mL in Diluent), validation of peak retention times, and calibration against deuterated impurities. Ensure relative standard deviation (RSD) of ≤5% for reproducibility .

Q. What is the significance of deuterium labeling in this compound for pharmacokinetic studies?

Deuterium labeling enables precise tracking of drug metabolism and distribution without altering pharmacological activity. This is critical for distinguishing endogenous vs. exogenous gabapentin in mass spectrometry, particularly in studies assessing bioavailability or drug-drug interactions .

Q. How should researchers validate the stability of this compound under various storage conditions?

Stability testing should follow ICH guidelines, including accelerated degradation studies (e.g., exposure to heat, light, humidity). Use HPLC to monitor impurity profiles (e.g., lactam derivatives) and ensure total impurities remain below 0.5% under recommended storage conditions (e.g., -20°C, desiccated) .

Advanced Research Questions

Q. How can researchers address heterogeneity in meta-analyses of this compound clinical trials?

Heterogeneity should be assessed via chi-square and I² tests (I² >70% indicates significant variability). Stratify studies by design (e.g., crossover vs. parallel), dosage (e.g., 600 mg vs. 1,200 mg), and population (e.g., diabetic neuropathy vs. restless legs syndrome). Use random-effects models and sensitivity analyses (e.g., trim-and-fill) to adjust for publication bias .

Q. What methodological considerations are critical when designing a crossover study comparing this compound with non-deuterated formulations?

Include a washout period ≥5 half-lives to avoid carryover effects. Randomize treatment sequences and stratify by baseline pain scores. Use equivalence testing (e.g., two one-sided tests, TOST) with predefined margins (e.g., ±15% difference in AUC) rather than superiority frameworks to avoid misinterpretation of "no significant difference" as equivalence .

Q. How can deuterium isotope effects be minimized in metabolic studies of this compound?

Conduct comparative in vitro assays (e.g., hepatocyte incubations) to evaluate kinetic isotope effects (KIE) on CYP450 metabolism. If KIE >1.1, validate findings with non-deuterated controls. Use stable isotope-labeled internal standards (e.g., Gabapentin Lactam-d6) to correct for matrix effects in LC-MS/MS .

Q. What strategies improve reproducibility when replicating pharmacokinetic data from this compound trials?

Pre-register protocols detailing dosing regimens, sampling intervals, and bioanalytical methods (e.g., plasma vs. CSF sampling). Share raw data and statistical code publicly. Cross-validate results using orthogonal techniques (e.g., radioisotope tracing vs. deuterium labeling) .

Methodological Frameworks

Q. How should hypotheses be formulated for studies investigating this compound’s efficacy in neuropathic pain models?

Apply the FINER criteria:

- Feasible : Ensure access to deuterated standards and validated assays.

- Interesting : Compare mechanistic pathways (e.g., voltage-gated calcium channels vs. GABA modulation).

- Novel : Explore understudied indications (e.g., chemotherapy-induced neuropathy).

- Ethical : Adhere to IACUC guidelines for animal pain models.

- Relevant : Align with NIH priorities for non-opioid analgesics .

Q. How can researchers optimize blinding in randomized controlled trials (RCTs) for this compound?

Use third-party randomization services and matched placebo formulations. Conduct plasma-level monitoring to verify adherence without unblinding. Report blinding success via end-of-study participant surveys .

Data Interpretation Challenges

Q. How should contradictory findings between this compound and non-deuterated gabapentinoid studies be resolved?

Perform subgroup analyses stratified by deuterium’s kinetic effects (e.g., altered clearance rates). Use pharmacometric modeling to simulate dose-response relationships and identify thresholds where isotopic differences become clinically significant .

Q. What statistical approaches mitigate Type I errors in multi-arm trials evaluating this compound?

Apply Bonferroni or Hochberg corrections for multiple comparisons. Pre-specify primary endpoints (e.g., pain reduction at 12 weeks) to avoid post hoc data dredging. Report adjusted p-values and 95% confidence intervals for all secondary outcomes .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with CONSORT guidelines when publishing this compound trials?

Include a flow diagram accounting for all enrolled participants, even those excluded post-randomization. Disclose deuterium-related conflicts of interest (e.g., supplier partnerships). Upload protocols to registries like ClinicalTrials.gov prior to enrollment .

Q. What are best practices for citing this compound’s chemical data in publications?

Use IUPAC nomenclature and CAS registry numbers (e.g., 1346600-67-6 for Gabapentin-d6). Reference primary synthesis literature rather than commercial catalogs. Disclose purity grades (≥98%) and analytical validation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.